molecular formula C20H23NO4S B11117389 Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B11117389
M. Wt: 373.5 g/mol
InChI Key: XXRIBNLEMCXLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 2-CYCLOPROPANEAMIDO-4-(4-ETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

propyl 2-(cyclopropanecarbonylamino)-4-(4-ethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H23NO4S/c1-3-11-25-20(23)17-16(13-7-9-15(10-8-13)24-4-2)12-26-19(17)21-18(22)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,21,22)

InChI Key

XXRIBNLEMCXLKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)NC(=O)C3CC3

Origin of Product

United States

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